Iso Rizatriptan-d6
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Overview
Description
Iso Rizatriptan-d6 is a deuterium-labeled analog of Iso Rizatriptan. It is a stable isotope compound where six hydrogen atoms are replaced by deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs, as deuterium can provide insights into the behavior of the compound in biological systems .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iso Rizatriptan-d6 involves the incorporation of deuterium into the Iso Rizatriptan molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions typically involve the use of a deuterium source, a catalyst, and appropriate solvents to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient incorporation of deuterium into the compound. The production process is optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Iso Rizatriptan-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Iso Rizatriptan-d6 is widely used in scientific research, including:
Chemistry: As a tracer in studies of reaction mechanisms and kinetics.
Biology: To investigate the metabolic pathways and pharmacokinetics of Iso Rizatriptan.
Medicine: In drug development and bioequivalence studies to understand the behavior of Iso Rizatriptan in the body.
Industry: In the production of deuterium-labeled compounds for various applications
Mechanism of Action
Iso Rizatriptan-d6, like its non-deuterated counterpart, acts as an agonist at serotonin 5-HT1B and 5-HT1D receptors. It induces vasoconstriction of intracranial extracerebral blood vessels, which is thought to occur primarily via 5-HT1B receptors. Additionally, it inhibits nociceptive neurotransmission in trigeminal pain pathways, providing relief from migraine symptoms .
Comparison with Similar Compounds
Similar Compounds
Rizatriptan: The non-deuterated form of Iso Rizatriptan-d6.
Sumatriptan: Another triptan used for migraine treatment.
Zolmitriptan: A triptan with similar pharmacological properties.
Uniqueness
This compound is unique due to the incorporation of deuterium, which can alter its pharmacokinetic and metabolic profiles. This makes it valuable for research purposes, as it allows for the study of drug behavior in a more detailed manner compared to its non-deuterated counterparts .
Properties
Molecular Formula |
C15H19N5 |
---|---|
Molecular Weight |
275.38 g/mol |
IUPAC Name |
2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-bis(trideuteriomethyl)ethanamine |
InChI |
InChI=1S/C15H19N5/c1-19(2)6-5-14-8-13-7-12(3-4-15(13)18-14)9-20-11-16-10-17-20/h3-4,7-8,10-11,18H,5-6,9H2,1-2H3/i1D3,2D3 |
InChI Key |
ABKUUFDCAHYSCG-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3)C([2H])([2H])[2H] |
Canonical SMILES |
CN(C)CCC1=CC2=C(N1)C=CC(=C2)CN3C=NC=N3 |
Origin of Product |
United States |
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